N,N'-Bis(2,4-dinitrophenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine is an organic compound with the molecular formula C18H12N6O8 and a molecular weight of 440.323 g/mol . This compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to a benzene-1,4-diamine core. It is known for its high density (1.6±0.1 g/cm³) and high boiling point (640.6±55.0 °C at 760 mmHg) .
Preparation Methods
The synthesis of N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine can be compared with other similar compounds, such as:
N,N’-Bis(4-hydroxybenzylidene)benzene-1,4-diamine: This compound has hydroxyl groups instead of nitro groups, which can affect its reactivity and applications.
N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: This compound has phenyl groups instead of nitro groups, leading to different chemical properties and uses.
N,N’-Bis(1-methylpropyl)-1,4-benzenediamine: This compound has alkyl groups instead of nitro groups, which can influence its solubility and reactivity.
The uniqueness of N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine lies in its specific combination of nitro groups and benzene-1,4-diamine core, which imparts distinct chemical and physical properties.
Properties
CAS No. |
93805-13-1 |
---|---|
Molecular Formula |
C18H12N6O8 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-N,4-N-bis(2,4-dinitrophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H12N6O8/c25-21(26)13-5-7-15(17(9-13)23(29)30)19-11-1-2-12(4-3-11)20-16-8-6-14(22(27)28)10-18(16)24(31)32/h1-10,19-20H |
InChI Key |
NSEVVJIYKQUECO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.